molecular formula C19H16F3N3O2S B6537060 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 1021259-92-6

4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B6537060
CAS No.: 1021259-92-6
M. Wt: 407.4 g/mol
InChI Key: CEMHKIAGTSHMKO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a thiophene ring, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and physical properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyridazine and thiophene rings, which are aromatic and may participate in pi stacking interactions. The trifluoromethyl group could add electronegativity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the pyridazine ring might undergo electrophilic substitution, and the trifluoromethyl group could be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic rings might increase its stability, and the trifluoromethyl group could increase its polarity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For instance, it could be interesting to investigate its potential uses in medicinal chemistry, given the biological activity of similar compounds .

Properties

IUPAC Name

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)13-4-1-5-14(12-13)23-17(26)7-2-10-25-18(27)9-8-15(24-25)16-6-3-11-28-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMHKIAGTSHMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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